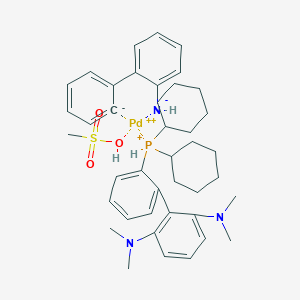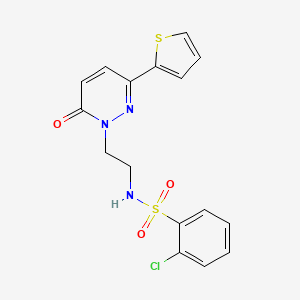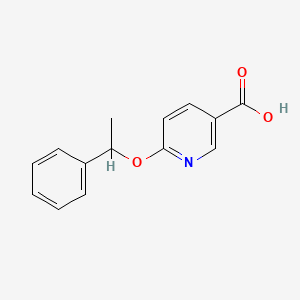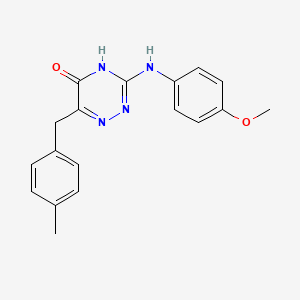
CPhosPdG3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPhosPdG3, also known as [(2-Dicyclohexylphosphino-2′,6′-bis(N,N-dimethylamino)-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)] palladium (II) methanesulfonate, is a modified third-generation Buchwald precatalyst. It was synthesized by Buchwald and coworkers from the second-generation precatalyst by methylation of the amino group present on the biphenyl backbone. This compound is a versatile catalyst used in various cross-coupling reactions, making it a valuable tool in organic synthesis .
Mechanism of Action
Target of Action
CPhosPdG3 is primarily used as a catalyst in various cross-coupling reactions . Its primary targets are the reactants in these reactions, facilitating their interaction to produce the desired products .
Mode of Action
The compound interacts with its targets by providing a platform for the reactants to come together and react . It does this by coordinating to the reactants, reducing the energy barrier for the reaction, and thus accelerating the reaction rate .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used to catalyze. In general, it is involved in various cross-coupling reactions, such as the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial factors that can influence its effectiveness as a catalyst .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the formation of new chemical bonds and the synthesis of complex molecules .
Preparation Methods
CPhosPdG3 is synthesized from the second-generation Buchwald precatalyst by methylation of the amino group on the biphenyl backbone. The synthetic route involves the use of palladium (II) methanesulfonate as a core component. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and reactivity of the catalyst. Industrial production methods involve scaling up this synthesis process to produce the compound in larger quantities while maintaining its high purity and activity .
Chemical Reactions Analysis
CPhosPdG3 undergoes various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, boronic acids, and organometallic reagents. The reaction conditions often involve the use of bases, ligands, and solvents to facilitate the coupling process. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
CPhosPdG3 has a wide range of scientific research applications, including:
- Chemistry : Used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
- Biology : Employed in the synthesis of biologically active molecules and natural products.
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the production of fine chemicals, agrochemicals, and materials science .
Comparison with Similar Compounds
CPhosPdG3 is part of a family of Buchwald precatalysts, which includes other similar compounds such as:
- XPhosPdG3
- RuPhosPdG3
- SPhosPdG3
- JackiePhosPdG3
- (t-Bu)Phthis compound
- XantPhosPdG3
Compared to these similar compounds, this compound is unique due to its specific ligand structure, which provides it with high stability, reactivity, and versatility in various cross-coupling reactions .
Properties
CAS No. |
1447963-73-6 |
|---|---|
Molecular Formula |
C41H54N3O3PPdS |
Molecular Weight |
806.3 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI Key |
QAUJHLYEFTZVSE-UHFFFAOYSA-M |
SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)
![2-[(cyclohexylcarbamoyl)methyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)





![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3000837.png)
![N-(2,4-difluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B3000838.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B3000839.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)


